![molecular formula C17H16N4O B057164 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one CAS No. 122852-86-2](/img/structure/B57164.png)

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

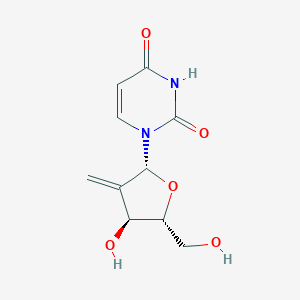

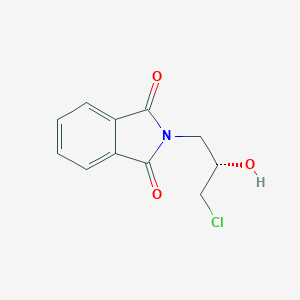

- "5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one" is a complex organic compound belonging to the class of polycyclic imidazo[1,2-a]pyridine analogs. These compounds have garnered interest due to their unique structure and potential applications in various fields of chemistry.

Synthesis Analysis

- A novel approach to synthesize imidazo[1,2-a]pyridine analogs, like the one , involves the C–H amination of 2-(2′-aminophenyl)imidazo[1,2-a]pyridines using copper(II) triflate, trifluoroacetic acid, and (diacetoxyiodo)benzene (Łukasz Kielesiński, Mariusz Tasior, & D. Gryko, 2015).

Molecular Structure Analysis

- The molecular structure of this class of compounds often exhibits a ladder-type configuration, absorbing UV radiation and showing fluorescence properties. The specific molecular structure of "5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one" can be expected to demonstrate similar characteristics.

Chemical Reactions and Properties

- Imidazo[1,2-a]pyridines can undergo various chemical reactions, such as transformations into other heterocyclic compounds under different conditions, reflecting their versatile chemical properties (J. Khalafy, D. Setamdideh, & K. A. Dilmaghani, 2002).

Wissenschaftliche Forschungsanwendungen

Chemical Modification and DNA Interaction

Research into similar compounds like 3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) has shown their capability to bind covalently to DNA after metabolic activation. These compounds, found in cooked foods, undergo oxidation to hydroxylamines by microsomes and further convert to O-acyl derivatives that interact with DNA. Understanding these interactions can provide insights into the mutagenic effects of certain dietary components and their potential carcinogenic risks (Hashimoto & Shudo, 1985).

Receptor Antagonist Potency

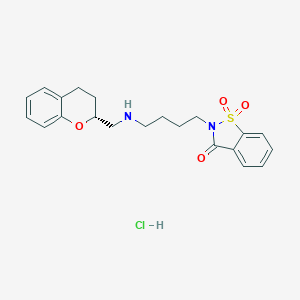

Similar structures, particularly those with methyl substituents on both the pyrimido[1,6-alpha]indole ring and the imidazole ring, have shown significant potency as 5-HT3 receptor antagonists. This activity is crucial for developing new therapeutic agents to manage conditions like nausea and vomiting, especially in chemotherapy patients. The optimized compounds from these series have been found to be more potent than some of the existing treatments, indicating a potential path for new drug development (Kato et al., 1994).

Isolation and Detection Techniques

Advances in isolation and detection methods for mutagenic amines in food sources highlight the importance of monitoring dietary intake and its implications for health. Solid-phase extraction and liquid chromatography have been optimized for isolating and concentrating mutagenic amines from beef extracts, improving the detection and understanding of these compounds' presence in everyday foods (Galceran, Pais, & Puignou, 1996).

Angiotensin II Receptor Antagonism

Research into nonpeptide angiotensin II antagonists has led to the development of compounds with significant potential in managing hypertension. The exploration of N-phenyl-1H-pyrrole derivatives as angiotensin II receptor antagonists offers a new approach to designing more effective treatments for high blood pressure, with some compounds showing promising activity in preclinical models (Bovy et al., 1993).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-8,10H,9H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMLEXILBQLXAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2C=CC3=C(C2=O)C4=CC=CC=C4N3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B57095.png)

![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)